Atiprimod Dimaleate
CAS No.: 183063-72-1
Cat. No.: VC0519681
Molecular Formula: C30H52N2O8
Molecular Weight: 568.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183063-72-1 |
|---|---|
| Molecular Formula | C30H52N2O8 |
| Molecular Weight | 568.7 g/mol |
| IUPAC Name | bis((Z)-but-2-enedioic acid);3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
| Standard InChI | InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
| Standard InChI Key | WWCRKTZNNINNOT-SPIKMXEPSA-N |
| Isomeric SMILES | CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Atiprimod dimaleate is the dimaleate salt form of atiprimod, a small molecule belonging to the azaspirane class of cationic amphiphilic agents. It exhibits anti-inflammatory, antineoplastic, and antiangiogenic properties, making it a compound of interest in the treatment of various diseases, including multiple myeloma and rheumatoid arthritis .
Molecular Characteristics
-
Molecular Formula: C30H52N2O8
-
Molecular Weight: 568.7 g/mol
-
PubChem CID: 9808089
-
Synonyms: Atiprimod dimaleate, 183063-72-1, Atiprimod dimaleate [USAN], UNII-YNU265SSR3 .
Mechanism of Action
Atiprimod dimaleate acts by inhibiting the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT. This inhibition blocks the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF), leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. As a result, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis .
Clinical Trial Outcomes
Pharmacokinetics
Atiprimod has a notably long terminal half-life, ranging from 60 to 67 days, which allows for intermittent dosing strategies. This pharmacokinetic profile suggests potential benefits from both rapid onset of relief at higher doses and sustained effects over time .
Dosing Strategy
-
Initial Dosing: A loading dose for 3 to 5 days.
-
Maintenance Dosing: Weekly dosing starting from the first day of the second week .
Research Findings
Atiprimod dimaleate has been studied for its anti-inflammatory and antineoplastic activities. In multiple myeloma cell lines, it demonstrated the ability to inhibit cell proliferation and induce apoptosis . Additionally, its role in inhibiting STAT3 phosphorylation and affecting pathways related to VEGF and interleukin-6 highlights its potential as an anticancer agent .
In Vitro Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume